

An In-depth Technical Guide to NSC 42834: A JAK2 Inhibitor

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Compound of Interest

Compound Name: NSC 42834

Cat. No.: B1680222

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and experimental considerations for **NSC 42834**, a known inhibitor of Janus kinase 2 (JAK2). The information is intended to support researchers and professionals in the fields of drug discovery and development.

Chemical Identity and Structure

NSC 42834, also identified as JAK2 Inhibitor V and Z3, is a small molecule inhibitor. Its chemical identity is well-established through various analytical methods.

Chemical Structure:

The chemical structure of **NSC 42834** is 2-methyl-1-phenyl-4-(pyridin-2-yl)-2-(2-(pyridin-2-yl)ethyl)butan-1-one.

Molecular Formula: $C_{23}H_{24}N_2O$ ^{[1][2]}

SMILES String: CC(CCC1=CC=CC=N1)(CCC2=CC=CC=N2)C(=O)C3=CC=CC=C3^[3]

Chemical Identifiers:

Identifier	Value
CAS Number	195371-52-9[1][2]
Molecular Weight	344.45 g/mol [1][2]
Synonyms	JAK2 Inhibitor V, Z3[3]

Physicochemical Properties

A summary of the known physical and chemical properties of **NSC 42834** is provided below. It is important to note that some of these values are predicted and may vary from experimentally determined results.

Property	Value	Source
Melting Point	Not available	
Boiling Point	520.4 ± 50.0 °C	Predicted
Density	1.106 ± 0.06 g/cm ³	Predicted
pKa	5.90 ± 0.12	Predicted
logP	Not available	
Solubility	DMF: 30 mg/mL DMSO: 20 mg/mL Ethanol: 30 mg/mL Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL	[4]

Biological Activity and Mechanism of Action

NSC 42834 is recognized as an inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase that plays a crucial role in cytokine and growth factor signaling.

Inhibition of JAK2

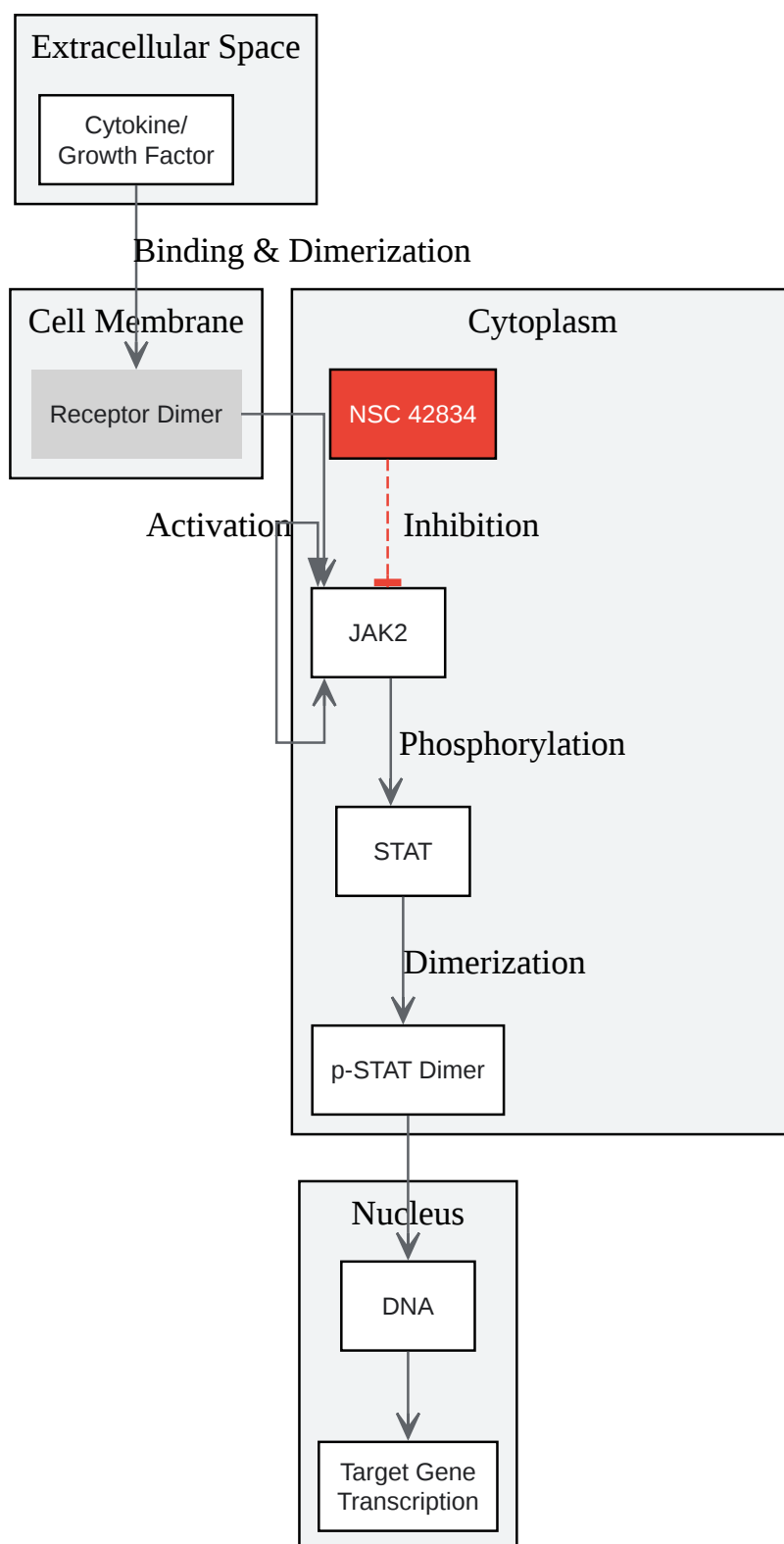
NSC 42834 inhibits the autophosphorylation of both wild-type JAK2 and its V617F mutant form, which is commonly associated with myeloproliferative neoplasms. The half-maximal inhibitory

concentration (IC_{50}) for both forms is in the range of 10-30 μM .^[5] This inhibition leads to the downregulation of the JAK-STAT signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, regulating processes such as cell proliferation, differentiation, and immune response. The binding of a ligand to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.

JAK-STAT Signaling Pathway Inhibition by **NSC 42834**



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Caption: Inhibition of the JAK-STAT signaling pathway by **NSC 42834**.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activity of **NSC 42834**. Below is a representative protocol for a cell-based JAK2 inhibition assay.

Cell-Based JAK2 Autophosphorylation Assay

This protocol is adapted from general procedures for assessing JAK2 inhibitor activity in a cellular context.

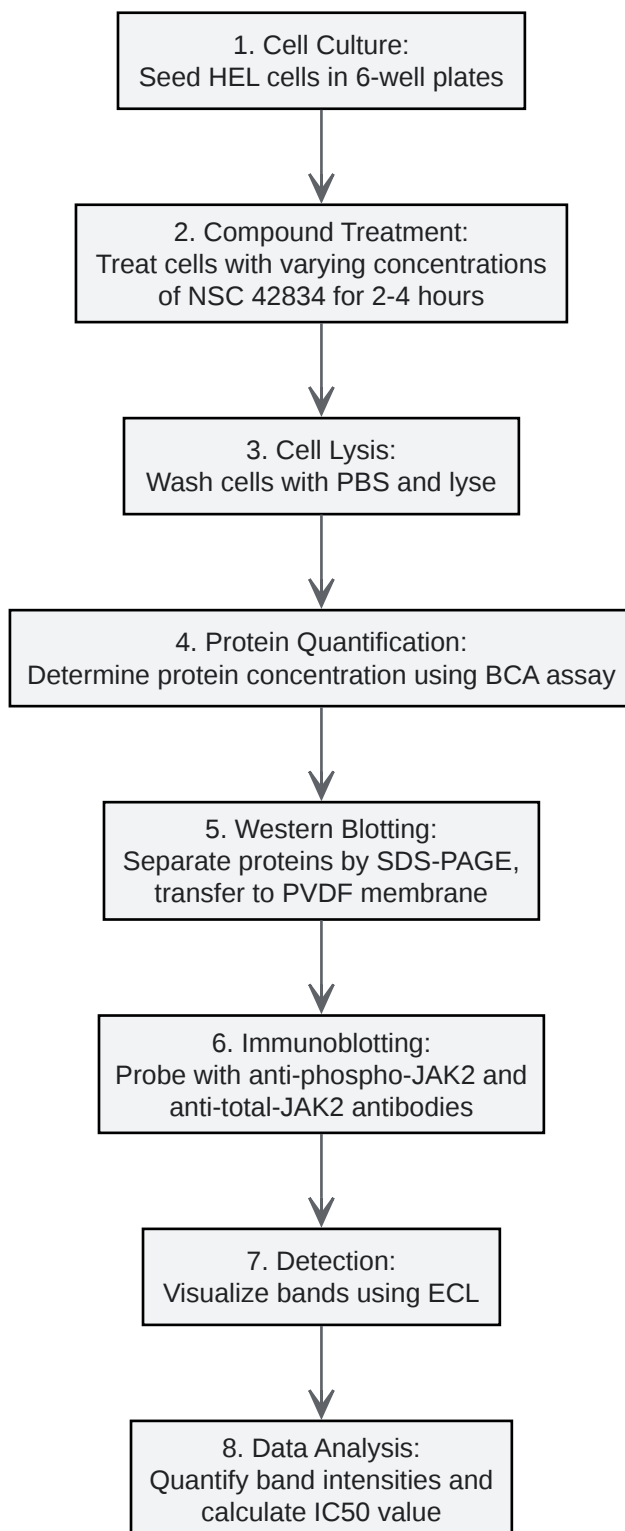
Objective: To determine the IC_{50} of **NSC 42834** for the inhibition of JAK2 autophosphorylation in a human cell line expressing either wild-type or mutant JAK2.

Materials:

- Human erythroleukemia (HEL) cell line (expresses JAK2 V617F) or other suitable cell line.
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- **NSC 42834** stock solution (e.g., 10 mM in DMSO).
- Phosphate-buffered saline (PBS).
- Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and buffers.
- PVDF membranes.
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
- Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008) and anti-total-JAK2.
- HRP-conjugated secondary antibody.

- Enhanced chemiluminescence (ECL) detection reagent.

Experimental Workflow:



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Caption: Workflow for a cell-based JAK2 autophosphorylation assay.

Procedure:

- Cell Culture: Seed HEL cells at a density of 1×10^6 cells/well in 6-well plates and culture overnight.
- Compound Treatment: Prepare serial dilutions of **NSC 42834** in culture medium. Replace the existing medium with the medium containing the different concentrations of **NSC 42834** or DMSO as a vehicle control. Incubate for 2-4 hours at 37°C.
- Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 μ L of ice-cold lysis buffer to each well and incubate on ice for 30 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
- Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-JAK2 overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
- Detection: Add ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
- Data Analysis: Strip the membrane and re-probe with an antibody against total JAK2 for normalization. Quantify the band intensities using image analysis software. Calculate the ratio of phospho-JAK2 to total JAK2 for each treatment. Plot the percentage of inhibition

against the log concentration of **NSC 42834** and determine the IC₅₀ value using non-linear regression analysis.

Safety and Handling

NSC 42834 is a research chemical and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, are recommended.

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